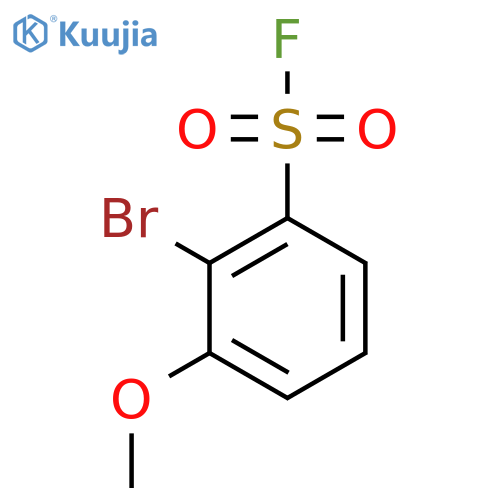

Cas no 2229392-55-4 (2-bromo-3-methoxybenzene-1-sulfonyl fluoride)

2229392-55-4 structure

商品名:2-bromo-3-methoxybenzene-1-sulfonyl fluoride

2-bromo-3-methoxybenzene-1-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

-

- 2-bromo-3-methoxybenzene-1-sulfonyl fluoride

- EN300-1583418

- 2229392-55-4

-

- インチ: 1S/C7H6BrFO3S/c1-12-5-3-2-4-6(7(5)8)13(9,10)11/h2-4H,1H3

- InChIKey: SJXZQVLYASHAQZ-UHFFFAOYSA-N

- ほほえんだ: BrC1C(=CC=CC=1S(=O)(=O)F)OC

計算された属性

- せいみつぶんしりょう: 267.92051g/mol

- どういたいしつりょう: 267.92051g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 261

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 51.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2.4

2-bromo-3-methoxybenzene-1-sulfonyl fluoride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1583418-10.0g |

2-bromo-3-methoxybenzene-1-sulfonyl fluoride |

2229392-55-4 | 10g |

$4606.0 | 2023-06-04 | ||

| Enamine | EN300-1583418-0.05g |

2-bromo-3-methoxybenzene-1-sulfonyl fluoride |

2229392-55-4 | 0.05g |

$900.0 | 2023-06-04 | ||

| Enamine | EN300-1583418-0.25g |

2-bromo-3-methoxybenzene-1-sulfonyl fluoride |

2229392-55-4 | 0.25g |

$985.0 | 2023-06-04 | ||

| Enamine | EN300-1583418-0.5g |

2-bromo-3-methoxybenzene-1-sulfonyl fluoride |

2229392-55-4 | 0.5g |

$1027.0 | 2023-06-04 | ||

| Enamine | EN300-1583418-2.5g |

2-bromo-3-methoxybenzene-1-sulfonyl fluoride |

2229392-55-4 | 2.5g |

$2100.0 | 2023-06-04 | ||

| Enamine | EN300-1583418-100mg |

2-bromo-3-methoxybenzene-1-sulfonyl fluoride |

2229392-55-4 | 100mg |

$904.0 | 2023-09-24 | ||

| Enamine | EN300-1583418-50mg |

2-bromo-3-methoxybenzene-1-sulfonyl fluoride |

2229392-55-4 | 50mg |

$864.0 | 2023-09-24 | ||

| Enamine | EN300-1583418-10000mg |

2-bromo-3-methoxybenzene-1-sulfonyl fluoride |

2229392-55-4 | 10000mg |

$4421.0 | 2023-09-24 | ||

| Enamine | EN300-1583418-1.0g |

2-bromo-3-methoxybenzene-1-sulfonyl fluoride |

2229392-55-4 | 1g |

$1070.0 | 2023-06-04 | ||

| Enamine | EN300-1583418-500mg |

2-bromo-3-methoxybenzene-1-sulfonyl fluoride |

2229392-55-4 | 500mg |

$987.0 | 2023-09-24 |

2-bromo-3-methoxybenzene-1-sulfonyl fluoride 関連文献

-

1. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

2229392-55-4 (2-bromo-3-methoxybenzene-1-sulfonyl fluoride) 関連製品

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量